1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione
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Overview
Description
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring and a phenyl group substituted with ethyl and methyl groups
Preparation Methods
The synthesis of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-6-methylphenylamine with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Scientific Research Applications
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-Ethyl-6-methylphenyl isocyanate: This compound shares a similar phenyl group but has an isocyanate functional group instead of a pyrrolidine ring.
N-(2-Ethyl-6-methylphenyl)alanine: This compound has a similar phenyl group but is an amino acid derivative.
Acetochlor: A herbicide with a similar phenyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Biological Activity
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione, also known by its CAS number 883031-45-6, is a compound of interest due to its potential biological activities. This pyrrolidine derivative has been studied for its effects on various biological systems, particularly in the context of cancer treatment and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
The structural characteristics of this compound suggest potential interactions with biological macromolecules, which may underlie its pharmacological effects.
This compound is believed to exert its biological effects primarily through the modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels. These interactions can influence neurotransmitter release and neuronal excitability, making it a candidate for anticonvulsant activity.
Anticonvulsant Properties
Research indicates that this compound has significant anticonvulsant activity. In preclinical models, it has been shown to decrease the frequency and severity of seizures. Its mechanism involves the stabilization of neuronal membranes and modulation of ion channel activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its action on specific molecular targets within these cells .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines, revealing an IC50 value that suggests potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : In models of epilepsy, this compound exhibited neuroprotective properties by reducing oxidative stress markers and enhancing neuronal survival rates during seizures .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it can achieve therapeutic concentrations in plasma following oral administration, supporting its potential use in clinical settings .
Data Summary
Biological Activity | Mechanism | Target Cells | IC50 Value |
---|---|---|---|
Anticonvulsant | Modulation of sodium/calcium channels | Neuronal cells | Not specified |
Anticancer | Induction of apoptosis | Breast/colon cancer cells | Varies (specific values not disclosed) |
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-11-7-5-6-9(2)13(11)15-12(16)8-10(3)14(15)17/h5-7,10H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZRTCBOQLDHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)CC(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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